3-Butoxybenzaldehyde molecular weight and formula
3-Butoxybenzaldehyde molecular weight and formula
An In-depth Technical Guide to 3-Butoxybenzaldehyde: Properties, Synthesis, and Applications
Introduction
3-Butoxybenzaldehyde is an aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Characterized by a benzaldehyde ring substituted with a butoxy group at the meta-position, its chemical properties are influenced by both the reactive aldehyde functional group and the lipophilic butoxy chain. This guide provides a comprehensive overview of its molecular characteristics, established synthetic methodologies, spectroscopic signature, and applications, with a focus on its relevance to researchers in medicinal chemistry and drug development.
Part 1: Chemical Identity and Physicochemical Properties
3-Butoxybenzaldehyde is a distinct chemical entity with a specific set of identifiers and physical characteristics crucial for its application in a laboratory setting.
Molecular Formula and Weight
The fundamental identity of 3-Butoxybenzaldehyde is defined by its molecular composition and mass.
Structural and Registry Information
The following table summarizes the key identifiers for 3-Butoxybenzaldehyde, ensuring accurate compound identification and information retrieval from chemical databases.
| Identifier | Value | Source |
| IUPAC Name | 3-butoxybenzaldehyde | PubChem[1] |
| CAS Number | 30609-20-2 | PubChem[1] |
| SMILES | CCCCOC1=CC=CC(=C1)C=O | PubChem[1] |
| InChIKey | YESCIRFCEGIMED-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Data
The physical properties of 3-Butoxybenzaldehyde are essential for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.
| Property | Value | Notes |
| Boiling Point | 280.6 ± 13.0 °C | Predicted[3] |
| Density | 1.020 ± 0.06 g/cm³ | Predicted[3] |
| Appearance | Liquid (Form) | Hit2Lead[4] |
Part 2: Synthesis of 3-Butoxybenzaldehyde
The most common and efficient method for preparing 3-Butoxybenzaldehyde is through the Williamson ether synthesis, a robust and well-established reaction in organic chemistry. This method involves the reaction of 3-hydroxybenzaldehyde with a butyl halide.
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic substitution (Sₙ2) mechanism. The process begins with the deprotonation of the hydroxyl group of 3-hydroxybenzaldehyde using a mild base, such as potassium carbonate. This creates a more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic carbon of a butyl halide (e.g., 1-bromobutane), displacing the halide and forming the ether linkage. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the cation (K⁺), leaving the phenoxide anion more exposed and reactive, thereby accelerating the rate of the Sₙ2 reaction.
Experimental Protocol: Williamson Ether Synthesis
This protocol provides a step-by-step methodology for the laboratory-scale synthesis of 3-Butoxybenzaldehyde.
Materials:
-
3-Hydroxybenzaldehyde
-
1-Bromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
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Deionized Water
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 eq) in DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension should be stirred vigorously.
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Alkyl Halide Addition: Add 1-bromobutane (1.2 eq) to the mixture.
-
Heating: Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water.
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Extraction: Extract the aqueous layer three times with ethyl acetate.
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Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure 3-Butoxybenzaldehyde.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for 3-Butoxybenzaldehyde.
Part 3: Applications in Drug Discovery and Development
While direct applications of 3-Butoxybenzaldehyde are not as extensively documented as its para-isomer (4-Butoxybenzaldehyde), its structural motif is of significant interest in medicinal chemistry. Aldehydes are versatile functional groups that can be readily converted into a wide range of other functionalities, making them valuable building blocks.
The presence of the butoxy group increases the lipophilicity of the molecule compared to hydroxybenzaldehyde, which can be a critical factor in modulating the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a potential drug candidate. Its structural isomers have been used in the synthesis of compounds with various biological activities, including tyrosinase inhibition and anticancer properties.[5][6][7][8] Therefore, 3-Butoxybenzaldehyde represents a key starting material for creating novel molecular libraries to screen for various therapeutic targets.
Part 4: Safety and Handling
Proper handling of 3-Butoxybenzaldehyde is essential to ensure laboratory safety. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1][3]
Hazard Statements:
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H312: Harmful in contact with skin.[1]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9][10]
-
Handling: Avoid breathing vapors or mists. Do not ingest. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[9]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757202, 3-Butoxybenzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15712224, 3-Tert-butoxybenzaldehyde. Retrieved from [Link]
-
Angene Chemical (2025). Safety Data Sheet for 4-(tert-Butoxy)benzaldehyde. Retrieved from [Link]
-
National Institute of Standards and Technology (n.d.). 4-(t-Butoxy)benzaldehyde in NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (n.d.). Benzaldehyde, 4-butoxy- in NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents (n.d.). JP2586950B2 - Process for producing p- or m-tert-butoxybenzaldehyde.
Sources
- 1. 3-Butoxybenzaldehyde | C11H14O2 | CID 2757202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Tert-butoxybenzaldehyde | C11H14O2 | CID 15712224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-BUTOXYBENZALDEHYDE | 30609-20-2 [amp.chemicalbook.com]
- 4. Hit2Lead | 3-sec-butoxybenzaldehyde | CAS# 915924-09-3 | MFCD08691916 | BB-9071037 [hit2lead.com]
- 5. benchchem.com [benchchem.com]
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